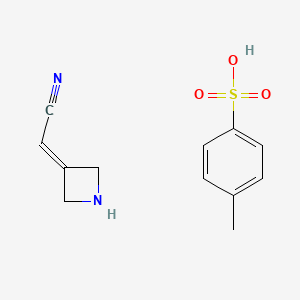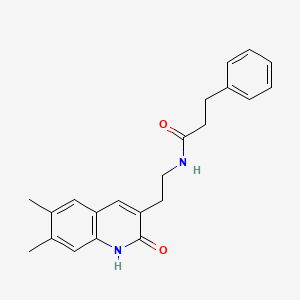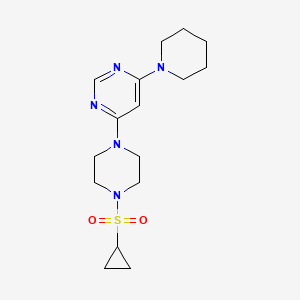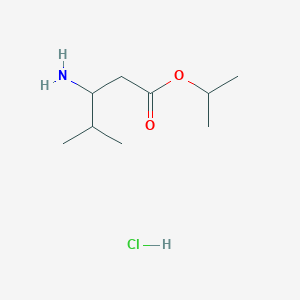
2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate is a chemical compound that features an azetidine ring, a nitrile group, and a 4-methylbenzenesulfonate moiety Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate typically involves the formation of the azetidine ring followed by the introduction of the nitrile group and the 4-methylbenzenesulfonate moiety. One common method involves the reaction of a suitable azetidine precursor with acetonitrile under basic conditions, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antiviral and anticancer agents.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-ylidene)acetonitrile hydrochloride: Similar structure but with a hydrochloride moiety instead of the 4-methylbenzenesulfonate group.
2-(3-Azetidinylidene)acetonitrile: Lacks the sulfonate group, leading to different reactivity and applications.
Uniqueness
2-(Azetidin-3-ylidene)acetonitrile 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2-(azetidin-3-ylidene)acetonitrile;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-2-1-5-3-7-4-5/h2-5H,1H3,(H,8,9,10);1,7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNHEURPRBODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=CC#N)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide hydrochloride](/img/structure/B2723784.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)

![8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline](/img/structure/B2723787.png)

![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)




![2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2723801.png)

